molecular formula C46H54N6O8S2 B001145 Quetiapine Fumarate CAS No. 111974-72-2

Quetiapine Fumarate

Katalognummer: B001145
CAS-Nummer: 111974-72-2
Molekulargewicht: 883.1 g/mol
InChI-Schlüssel: ZTHJULTYCAQOIJ-KSBRXOFISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Quetiapine Fumarate (C₄₂H₅₀N₆O₄S₂·C₄H₄O₄; molecular weight 883.09 g/mol) is an atypical antipsychotic and antidepressant agent used to treat schizophrenia, bipolar disorder, and major depressive disorder (MDD) . It functions as a dopamine D2 receptor (D2DR) and serotonin 5-HT2A receptor (SR-2A) antagonist, modulating neurotransmitter activity to alleviate psychiatric symptoms . Its extended-release (XR) formulation, Seroquel XR®, enables once-daily dosing via sustained-release matrix tablets developed using Quality by Design (QbD) methodologies .

This compound exists as a white powder, sparingly soluble in methanol and slightly soluble in water . Analytical methods such as HPLC, UV spectrophotometry, and thin-layer chromatography (TLC) are validated for quantifying its purity and detecting impurities like quetiapine N-oxide and des-ethanol quetiapine .

Analyse Chemischer Reaktionen

Degradation Pathways

Quetiapine fumarate exhibits hydrolytic and oxidative degradation under specific conditions:

Major Degradation Products

ConditionDegradation ProductDetection MethodReference
Acidic hydrolysis (HCl, 60°C)Quetiapine hydrochlorideHPLC, NMR
Oxidative stress (H₂O₂)N-oxide derivativesLC-MS
Thermal degradation (100°C)Desethyl quetiapineFT-IR, TLC

Stability Data :

  • Hydrolytic stability : Half-life ≥1 year at 25°C in aqueous solutions .
  • Photolytic degradation : Forms sulfoxide derivatives under UV light .

Metabolic Reactions

In vivo, quetiapine undergoes hepatic metabolism via cytochrome P450 enzymes:

Primary Metabolic Pathways

EnzymeReactionMetaboliteBioactivity
CYP3A4SulfoxidationQuetiapine sulfoxideInactive
CYP2D6Hydroxylation7-hydroxy-N-desalkyl quetiapineActive
CYP3A4N-dealkylationN-desalkyl quetiapineActive

Key Findings :

  • Active metabolites : 7-hydroxy-N-desalkyl quetiapine retains partial D₂ and 5-HT₂A receptor antagonism .
  • Drug-drug interactions : CYP3A4 inhibitors (e.g., ketoconazole) increase quetiapine plasma concentrations .

Impurity Profiling

Six impurities are identified during synthesis, primarily due to incomplete reactions or byproduct formation:

Identified Impurities

ImpurityStructureOriginDetection (RRT*)
Impurity IDesethyl quetiapineIncomplete alkylation0.80
Impurity IIN-Oxide derivativeOxidative side reaction1.08
Impurity IIIDibenzo[b,f][1,4]thiazepine-11-oneUnreacted starting material1.65

*RRT: Relative retention time (vs. This compound).

Environmental Reactions

This compound partitions into aqueous environments, with limited ecotoxicological impact:

Environmental Fate

ParameterValueReference
Partition coefficient (log P)2.8
Aquatic toxicity (LC₅₀, rainbow trout)22.0 ppm
Microbial inhibitionNo effect ≤100 ppm

Wissenschaftliche Forschungsanwendungen

FDA-Approved Indications

Quetiapine is approved for several key psychiatric conditions:

  • Schizophrenia : Quetiapine effectively addresses both positive and negative symptoms associated with schizophrenia. Studies indicate that it may be as effective as other antipsychotics while producing fewer extrapyramidal side effects .
  • Bipolar Disorder : It is indicated for the management of acute manic episodes and as a maintenance treatment. Research shows quetiapine's efficacy in stabilizing mood in bipolar disorder patients .
  • Major Depressive Disorder (MDD) : Quetiapine is used as an adjunctive treatment for MDD, particularly when patients do not respond adequately to standard antidepressants .

Off-Label Uses

Quetiapine's versatility allows it to be prescribed for various off-label conditions, including:

  • Generalized Anxiety Disorder (GAD) : Several studies have demonstrated quetiapine's effectiveness in reducing anxiety symptoms, although further research is needed for formal approval .
  • Insomnia : Due to its sedative properties, quetiapine is often prescribed at low doses to manage sleep disturbances, despite concerns regarding metabolic side effects .
  • Post-Traumatic Stress Disorder (PTSD) : While not officially approved, quetiapine has shown potential in alleviating symptoms associated with PTSD .
  • Psychosis in Parkinson’s Disease : Quetiapine can be beneficial for managing psychotic symptoms in patients with Parkinson’s disease .

Pharmacokinetics and Formulations

Quetiapine is available in both immediate-release (IR) and extended-release (XR) formulations. The XR formulation allows for once-daily dosing, which can improve adherence and reduce daytime sedation compared to the IR formulation .

Key Pharmacokinetic Findings

  • The XR formulation exhibits linear pharmacokinetics with a similar area under the curve (AUC) compared to IR but with lower peak plasma concentrations (Cmax) .
  • Food intake affects the pharmacokinetics of quetiapine; high-fat meals can increase AUC and Cmax significantly, which may necessitate dosage adjustments .

Case Studies and Clinical Evidence

  • Efficacy in Adolescents : A study involving adolescents aged 10–17 years with bipolar depression showed that quetiapine XR was effective as monotherapy, providing significant symptom relief compared to placebo .
  • Low-Dose Use for Sleep Disorders : A clinical evaluation highlighted that low-dose quetiapine could help patients with sleep disturbances without significant metabolic side effects, although long-term safety remains under investigation .
  • Pharmacodynamic Variability : Research indicates considerable variability in pharmacodynamics among different populations, emphasizing the need for personalized dosing strategies based on individual patient characteristics and concurrent medications .

Summary of Findings

ApplicationFDA ApprovalEfficacy Evidence
SchizophreniaYesEffective for positive and negative symptoms
Bipolar DisorderYesEffective for manic episodes and maintenance
Major Depressive DisorderYesEffective as adjunctive therapy
Generalized Anxiety DisorderNoEvidence supports efficacy
InsomniaNoCommonly used off-label; concerns about safety
PTSDNoPotential benefits noted

Vergleich Mit ähnlichen Verbindungen

Chemical and Structural Comparisons

Quetiapine Fumarate is structurally distinct from other antipsychotics due to its dibenzothiazepine core. Key related compounds include:

Compound Key Features Regulatory Threshold Analytical Detection
Quetiapine N-oxide Oxidation product; reduced receptor affinity compared to parent compound ≤0.1% (ICH guidelines) HPLC (RT ~0.5 relative to quetiapine)
Des-ethanol Quetiapine Ethanol-free metabolite; potential impurity during synthesis ≤0.1% TLC (Rf value differentiation)
Quetiapine Lactam Cyclic amide derivative; formed under acidic conditions ≤0.1% UV spectrophotometry (λmax 290 nm)
Quetiapine-d8 Fumarate Deuterated analog; enhances mass spectrometry detectability N/A (research use only) LC-MS (isotopic pattern differentiation)

Notes:

  • Impurities are tightly controlled under ICH guidelines, requiring identification and quantification at ≥0.1% .

Pharmacokinetic and Bioavailability Profiles

  • Quetiapine XR : Sustained-release formulation achieves Tmax ~6 hours, maintaining therapeutic plasma levels for 24 hours .
  • Solid Lipid Nanoparticles (SLNs): Intraduodenal administration of SLNs increases bioavailability 2.76-fold compared to drug suspension by bypassing hepatic metabolism via lymphatic uptake .

Comparative Efficacy :

  • In MDD, Quetiapine XR (150 mg/day) reduced Montgomery-Åsberg Depression Rating Scale (MADRS) scores by 14.50 points vs. 11.07 for placebo (p<0.01) at Week 6 .
  • SLN formulations demonstrated 95.81% drug release over 24 hours, adhering to Higuchi release kinetics (R²=0.999) .

Analytical Methodologies

This compound and its analogs are distinguished using:

HPLC :

  • Column: C18, mobile phase of phosphate buffer-acetonitrile (70:30), flow rate 1.0 mL/min .
  • Detects impurities at ≤0.1% with system suitability criteria (theoretical plates ≥6000, symmetry factor ≤2.0) .

UV Spectrophotometry :

  • Linear range 5–25 μg/mL (r=0.9997), LOD 0.41 μg/mL, LOQ 1.25 μg/mL at λmax 290 nm .

TLC: Mobile phase: toluene-dioxane-dimethylamine (5:8:2); distinguishes des-ethanol quetiapine via Rf values .

Research and Clinical Implications

  • Formulation Advances : QbD-driven sustained-release tablets optimize dissolution profiles to match Seroquel XR® , while SLNs enhance lymphatic delivery .
  • Safety Monitoring : Regulatory-compliant methods ensure impurity levels remain below toxic thresholds, critical for long-term patient safety .
  • Therapeutic Optimization: Extended-release and nanoparticle formulations address bioavailability limitations, improving adherence and efficacy in chronic psychiatric conditions .

Biologische Aktivität

Quetiapine fumarate, an atypical antipsychotic, is primarily used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder (MDD). Its biological activity is characterized by a complex interaction with various neurotransmitter receptors, pharmacokinetics, and metabolic pathways. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.

Quetiapine exerts its therapeutic effects through antagonism at several neurotransmitter receptors:

  • Dopamine D2 Receptors : Quetiapine has a lower affinity for D2 receptors compared to typical antipsychotics, which may reduce the risk of extrapyramidal side effects.
  • Serotonin 5-HT2A Receptors : Its antagonistic action at these receptors contributes to its efficacy in mood stabilization and reduction of psychotic symptoms.
  • Histamine H1 Receptors : This action is associated with sedation and weight gain.
  • Adrenergic α1 Receptors : Blockade here can lead to orthostatic hypotension.

The receptor binding profile suggests that quetiapine's efficacy in treating mood disorders may be due to its ability to modulate serotonin and dopamine levels effectively while minimizing adverse effects commonly associated with traditional antipsychotics .

Pharmacokinetics

Quetiapine is rapidly absorbed after oral administration, reaching peak plasma concentrations within 1.5 hours. It has an approximate bioavailability of 100% relative to a solution form. The drug is about 83% bound to serum proteins and undergoes extensive hepatic metabolism primarily via cytochrome P450 3A4, leading to several metabolites, some of which are pharmacologically active but exist at much lower concentrations than the parent compound .

Key Pharmacokinetic Parameters

ParameterValue
AbsorptionRapid (Cmax ~1.5 hours)
Bioavailability~100% (tablet vs. solution)
Protein Binding~83%
Half-Life~6-7 hours
MetabolismHepatic (CYP3A4)

Clinical Efficacy

Case Studies : Quetiapine has been documented in various clinical settings:

  • Delusional Parasitosis : A case study reported a patient treated with quetiapine XR for delusional parasitosis secondary to schizoaffective disorder. The patient showed significant improvement after dose adjustments from 200 mg to 1200 mg over several months, ultimately achieving remission of delusions and psychotic symptoms .
  • Major Depressive Disorder : A randomized controlled trial evaluated quetiapine XR as an adjunctive therapy for MDD. Results indicated significant reductions in the Montgomery-Åsberg Depression Rating Scale (MADRS) total scores at week 6 for patients receiving 300 mg/day compared to placebo (−15.44 vs. −11.89; p<0.01) .

Safety Profile

While quetiapine is generally well-tolerated, it can lead to adverse effects such as sedation, weight gain, and metabolic changes. Notably, there have been reports of serious adverse events including neuroleptic malignant syndrome and hepatic dysfunction in pediatric populations .

Q & A

Basic Research Questions

Q. What are the key structural features of quetiapine fumarate, and how do they influence its pharmacological activity?

Methodological Answer: this compound (C₄₂H₅₀N₆O₈S₂) is a dibasic compound comprising two quetiapine molecules and one fumaric acid molecule. Its structure includes a dibenzothiazepine core, a piperazine ring, and a hydroxyethoxy side chain, which collectively enable interactions with dopamine D₂ and serotonin 5-HT₂A receptors . The fumarate salt enhances solubility and bioavailability. Researchers can analyze its stereochemistry and hydrogen-bonding patterns via SMILES notation (provided in chemical databases) or X-ray crystallography to correlate structural motifs with receptor binding kinetics.

Q. What analytical methods are recommended for identifying this compound in pharmaceutical formulations?

Methodological Answer:

  • Thin-Layer Chromatography (TLC): Use silica gel plates with a mobile phase of isopropyl ether/formic acid/water (90:7:3). Spot samples alongside fumaric acid standards; UV detection at 254 nm confirms identity based on Rf values .
  • High-Performance Liquid Chromatography (HPLC): Employ a C18 column, photodiode array detector (265 nm), and mobile phase (e.g., acetonitrile-phosphate buffer). Match retention times and UV spectra (210–400 nm) between test and reference standards .

Q. How is purity assessed in this compound batches, and what thresholds are acceptable?

Methodological Answer:

  • HPLC Purity Testing: Prepare sample solutions in mobile phase (e.g., 0.02 M potassium dihydrogen phosphate:acetonitrile, 60:40). Inject into an HPLC system with a flow rate of 1.0 mL/min. Calculate purity using peak area ratios, requiring >95% purity. Related substances (e.g., degradation products) must not exceed 0.10% individually or 0.50% collectively .
  • Heavy Metal Testing: Use USP Method 2, with lead limits ≤10 ppm .

Advanced Research Questions

Q. What experimental designs are optimal for formulating controlled-release this compound systems?

Methodological Answer:

  • Factorial Design: For hydrogels, use a 3-factor, 2-level factorial design to study variables like polymer concentration, crosslinking agent, and drug loading. Measure dependent variables (e.g., swelling ratio, drug release kinetics) and validate via ANOVA .
  • In Vitro-In Vivo Correlation (IVIVC): Plot % drug absorbed (Wagner-Nelson model) against % released (dissolution data) to establish Level A correlation .

Q. How can pharmacokinetic parameters (e.g., Tₘₐₓ, AUC) be accurately determined in bioequivalence studies?

Methodological Answer:

  • Crossover Design: Administer test and reference formulations to healthy volunteers (n=20) in a randomized, double-blind study. Collect plasma samples at intervals (0–48 hrs) and quantify quetiapine via LC-MS/MS. Calculate AUC₀–t, Cₘₐₓ, and Tₘₐₓ using non-compartmental analysis .
  • Statistical Validation: Use 90% confidence intervals for AUC and Cₘₐₓ ratios (test/reference) within 80–125% for bioequivalence .

Q. What advanced techniques detect trace impurities or degradation products in this compound?

Methodological Answer:

  • LC-MS/MS: Identify N-oxide and quinone derivatives using a Q-TOF mass spectrometer. Set relative response factors (1.24 for quinone, 1.16 for N-oxide) to quantify impurities ≤1.5% .
  • Forced Degradation Studies: Expose samples to heat (60°C), acid (0.1 M HCl), and UV light. Monitor degradation pathways via HPLC peak splitting and mass fragmentation patterns .

Q. How are receptor-binding mechanisms of this compound investigated in preclinical models?

Methodological Answer:

  • In Vitro Binding Assays: Use rat striatal membranes for D₂ receptor affinity (³H-spiperone displacement) and cortical membranes for 5-HT₂A (³H-ketanserin binding). Calculate IC₅₀ values and Ki using Cheng-Prusoff equation .
  • In Vivo Models: Assess antipsychotic efficacy in MK-801-induced hyperlocomotion (rodents) or prepulse inhibition tests. Measure dose-dependent suppression of hyperactivity .

Q. What electrochemical methods are available for quantifying this compound in tablets?

Methodological Answer:

  • Carbon Nanotube-Modified Electrodes: Prepare a multi-walled carbon nanotube (MWCNT)/Nafion composite electrode. Use square-wave stripping voltammetry (SWSV) in 0.1 M PBS (pH 7.0) with a linear range of 0.1–10 µM and LOD of 0.03 µM. Validate via recovery studies in commercial tablets .

Eigenschaften

Key on ui mechanism of action

Although the mechanism of action of quetiapine is not fully understood, several proposed mechanisms exist. In schizophrenia, its actions could occur from the antagonism of dopamine type 2 (D2) and serotonin 2A (5HT2A) receptors. In bipolar depression and major depression, quetiapine's actions may be attributed to the binding of this drug or its metabolite to the norepinephrine transporter. Additional effects of quetiapine, including somnolence, orthostatic hypotension, and anticholinergic effects, may result from the antagonism of H1 receptors, adrenergic α1 receptors, and muscarinic M1 receptors, respectively.
The therapeutic effects of antipsychotic drugs are thought to be mediated by dopaminergic blockade in the mesolimbic and mesocortical areas of the CNS, while antidopaminergic effects in the neostriatum appear to be associated with extrapyramidal effects. The apparently low incidence of extrapyramidal effects associated with quetiapine therapy suggests that the drug is more active in the mesolimbic than in the neostriatal dopaminergic system. In contrast to typical antipsychotic agents (e.g., chlorpromazine) but like other atypical antipsychotic drugs (e.g., clozapine), quetiapine does not cause sustained elevations in serum prolactin concentrations and therefore is unlikely to produce adverse effects such as amenorrhea, galactorrhea, and impotence.
The exact mechanism of antipsychotic action of quetiapine has not been fully elucidated but may involve antagonism at serotonin type 1 (5-hydroxytryptamine [5- HT1A]) and type 2 (5-HT2A, 5-HT2C) receptors, and at dopamine (D1, D2) receptors. Current evidence suggests that the clinical potency and antipsychotic efficacy of both typical and atypical antipsychotic drugs generally are related to their affinity for and blockade of central dopamine D2 receptors;  however, antagonism at dopamine D2 receptors does not appear to account fully for the antipsychotic effects of quetiapine. Results of in vivo and in vitro studies indicate that quetiapine is a comparatively weak antagonist at dopamine D2 receptors. Receptor binding studies show quetiapine is a weak antagonist at D1 receptors. Although their role in eliciting the pharmacologic effects of antipsychotic agents remains to be fully elucidated, dopamine D3, D4, and D5 receptors also have been identified;  quetiapine possesses no affinity for the dopamine D4 receptor.
Quetiapine exhibits alpha1- and alpha2-adrenergic blocking activity;  blockade of alpha1-adrenergic receptors may explain the occasional orthostatic hypotension associated with the drug. Quetiapine also blocks histamine H1 receptors, which may explain the sedative effects associated with the drug. Quetiapine possesses little or no affinity for beta-adrenergic, gamma-aminobutyric acid (GABA), benzodiazepine, or muscarinic receptors.
Recent neuroimaging and postmortem studies have reported abnormalities in white matter of schizophrenic brains, suggesting the involvement of oligodendrocytes in the etiopathology of schizophrenia. This view is being supported by gene microarray studies showing the downregulation of genes related to oligodendrocyte function and myelination in schizophrenic brain compared to control subjects. However, there is currently little information available on the response of oligodendrocytes to antipsychotic drugs (APDs), which could be invaluable for corroborating the oligodendrocyte hypothesis. In this study we found: (1) quetiapine (QUE, an atypical APD) treatment in conjunction with addition of growth factors increased the proliferation of neural progenitors isolated from the cerebral cortex of embryonic rats;  (2) QUE directed the differentiation of neural progenitors to oligodendrocyte lineage through extracellular signal-related kinases;  (3) addition of QUE increased the synthesis of myelin basic protein and facilitated myelination in rat embryonic cortical aggregate cultures;  (4) chronic administration of QUE to C57BL/6 mice prevented cortical demyelination and concomitant spatial working memory impairment induced by cuprizone, a neurotoxin. These findings suggest a new neural mechanism of antipsychotic action of QUE, and help to establish a role for oligodendrocytes in the etiopathology and treatment of schizophrenia.

CAS-Nummer

111974-72-2

Molekularformel

C46H54N6O8S2

Molekulargewicht

883.1 g/mol

IUPAC-Name

2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethanol;(Z)-but-2-enedioic acid

InChI

InChI=1S/2C21H25N3O2S.C4H4O4/c2*25-14-16-26-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)22-21;5-3(6)1-2-4(7)8/h2*1-8,25H,9-16H2;1-2H,(H,5,6)(H,7,8)/b;;2-1-

InChI-Schlüssel

ZTHJULTYCAQOIJ-KSBRXOFISA-N

SMILES

C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O

Isomerische SMILES

C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=C\C(=O)O)\C(=O)O

Kanonische SMILES

C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O

Aussehen

Powder

Siedepunkt

556.5±60.0

Color/Form

Solid

Flammpunkt

9.7 °C (49.5 °F) - closed cup

melting_point

174-176

Key on ui other cas no.

111974-72-2

Physikalische Beschreibung

Solid

Piktogramme

Irritant; Health Hazard; Environmental Hazard

Löslichkeit

49.4 [ug/mL] (The mean of the results at pH 7.4)

Synonyme

2-(2-(4-dibenzo(b,f)(1,4)thiazepine-11-yl-1-piperazinyl)ethoxy)ethanol
Ethanol, 2-(2-(4-dibenzo(b,f)(1,4)thiazepin-11-yl-1-piperazinyl)ethoxy)-, (E)-2-butenedioate (2:1) (salt)
ICI 204,636
ICI 204636
ICI-204636
ICI204636
quetiapine
quetiapine fumarate
Seroquel

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 76811272
CID 76811272
Quetiapine Fumarate
CID 76811272
CID 76811272
Quetiapine Fumarate
CID 76811272
CID 76811272
Quetiapine Fumarate
CID 76811272
CID 76811272
Quetiapine Fumarate
CID 76811272
CID 76811272
Quetiapine Fumarate
CID 76811272
CID 76811272
Quetiapine Fumarate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.